![molecular formula C14H23NO5 B14001683 6-(tert-Butyl) 7-ethyl 2-oxa-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14001683.png)
6-(tert-Butyl) 7-ethyl 2-oxa-6-azaspiro[3.4]octane-6,7-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[34]octane-6,7-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structureIts structure comprises a spirocyclic core with tert-butyl and ethyl substituents, which contribute to its distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[3.4]octane-6,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This is achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution to form the spirocyclic structure.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions, using reagents such as tert-butyl bromide and ethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[3.4]octane-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions include oxo derivatives, reduced analogs, and substituted spirocyclic compounds .
科学的研究の応用
O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[3.4]octane-6,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[3.4]octane-6,7-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
Similar Compounds
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
Uniqueness
O7-tert-butyl O6-ethyl 2-oxa-7-azaspiro[3Its ability to undergo diverse chemical reactions and its utility in various fields make it a compound of significant interest .
特性
分子式 |
C14H23NO5 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
7-O-tert-butyl 6-O-ethyl 2-oxa-7-azaspiro[3.4]octane-6,7-dicarboxylate |
InChI |
InChI=1S/C14H23NO5/c1-5-19-11(16)10-6-14(8-18-9-14)7-15(10)12(17)20-13(2,3)4/h10H,5-9H2,1-4H3 |
InChIキー |
RDKWRIDRTTWHLI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CC2(CN1C(=O)OC(C)(C)C)COC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


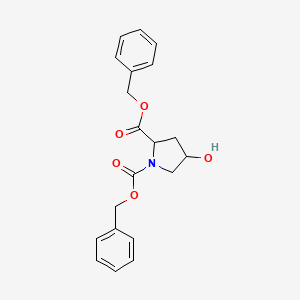
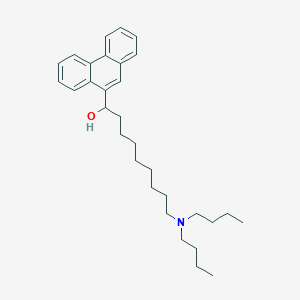
![N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide](/img/structure/B14001616.png)
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)


![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
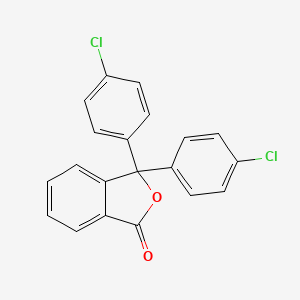
![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)
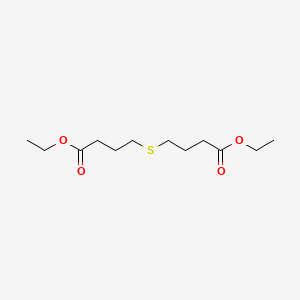
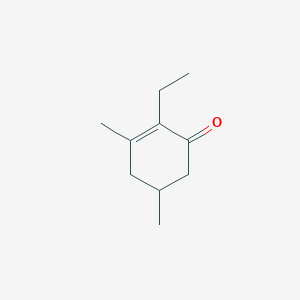
![(1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14001670.png)
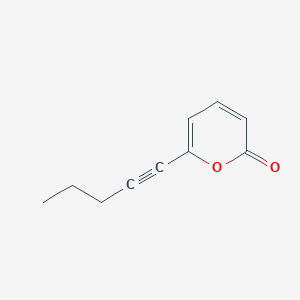
![3-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14001680.png)
